2,5-Dichloro-N-methylpyrimidin-4-amine

概述

描述

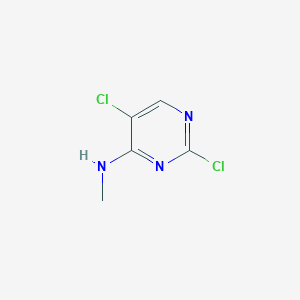

2,5-Dichloro-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol . It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 2 and 5, and a methyl group attached to the nitrogen atom at position 4 of the pyrimidine ring . This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-methylpyrimidin-4-amine typically involves the chlorination of N-methylpyrimidin-4-amine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The compound is then purified through crystallization or distillation techniques to remove any impurities .

化学反应分析

Types of Reactions

2,5-Dichloro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include N-oxides and dechlorinated derivatives.

科学研究应用

Inhibition of Kinases

One of the primary applications of 2,5-Dichloro-N-methylpyrimidin-4-amine is its role as a kinase inhibitor. Kinases are critical in various signaling pathways, and their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders.

- LRRK2 Inhibition : Recent studies have highlighted its potential as an inhibitor of LRRK2 (leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. The compound has shown promise in selectively inhibiting LRRK2 activity, making it a candidate for further development in treating neurodegenerative diseases .

Anticancer Research

The compound is also being investigated for its role in targeting deubiquitinase complexes, which are involved in protein degradation pathways that can affect cancer cell survival. By inhibiting these pathways, this compound may contribute to the development of new anticancer therapies .

Herbicide Development

The structural characteristics of this compound make it suitable for exploring herbicidal properties. Compounds with similar structures have been shown to exhibit herbicidal activity by interfering with specific biochemical pathways in plants.

Biochemical Studies

This compound serves as a valuable tool in biochemical research for studying kinase signaling pathways and their implications in various diseases. Its ability to cross the blood-brain barrier enhances its utility in neuropharmacology studies .

Case Studies

作用机制

The mechanism of action of 2,5-Dichloro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interfere with cellular pathways by modulating the expression of genes involved in inflammation and microbial growth .

相似化合物的比较

Similar Compounds

- 2,4-Dichloro-N-methylpyrimidin-5-amine

- 2,5-Dichloro-N-ethylpyrimidin-4-amine

- 2,5-Dichloro-N-methylpyrimidin-4-ol

Uniqueness

2,5-Dichloro-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs . The presence of chlorine atoms at positions 2 and 5 enhances its electrophilicity, making it more reactive towards nucleophiles . Additionally, the methyl group at the nitrogen atom contributes to its stability and lipophilicity, influencing its interaction with biological targets .

生物活性

2,5-Dichloro-N-methylpyrimidin-4-amine is a pyrimidine derivative with notable biological activity. Its molecular formula is , and it has been investigated for various applications in medicinal chemistry, particularly regarding its potential as an enzyme inhibitor and therapeutic agent.

Structural Information

- Molecular Formula :

- Molecular Weight : 178.021 g/mol

- CAS Number : 940927-35-5

- SMILES Notation : CNC1=NC(=NC=C1Cl)Cl

- InChIKey : SWKLMNGSJGGHTG-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 177.99333 | 130.2 |

| [M+Na]+ | 199.97527 | 145.1 |

| [M+NH4]+ | 195.01987 | 139.1 |

| [M+K]+ | 215.94921 | 137.8 |

| [M-H]- | 175.97877 | 132.1 |

The compound exhibits biological activity primarily through its ability to inhibit specific enzymes by binding to their active sites, thereby blocking their function. This mechanism is crucial in the development of therapeutic agents targeting various diseases.

Therapeutic Potential

Research indicates that this compound has potential applications in:

- Anti-inflammatory Activity : Studies suggest that it may reduce inflammation by inhibiting certain inflammatory pathways.

- Antimicrobial Activity : It has shown promise in combating various microbial infections.

Case Studies and Research Findings

-

Inhibition of LRRK2 Kinase :

- A study highlighted its role as a selective inhibitor of the LRRK2 kinase, which is implicated in Parkinson's disease. The compound demonstrated significant inhibition of LRRK2 phosphorylation at low concentrations (0.1–0.3 μM) in cellular models .

- The pharmacokinetic profile showed good oral bioavailability and effective brain penetration, making it a candidate for treating neurodegenerative disorders .

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2,4-Dichloro-N-methylpyrimidin-5-amine | Similar enzyme inhibition properties |

| 2,5-Dichloro-N-ethylpyrimidin-4-amine | Potentially lower activity compared to this compound |

| 2,5-Dichloro-N-methylpyrimidin-4-ol | Exhibits different reactivity and selectivity |

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing 2,5-Dichloro-N-methylpyrimidin-4-amine with high purity?

Answer:

The synthesis typically involves nucleophilic substitution of a dichloropyrimidine precursor with methylamine. Key considerations include:

- Reagent stoichiometry: Maintain a 1:1.2 molar ratio of dichloropyrimidine to methylamine to ensure complete substitution while minimizing side reactions .

- Solvent selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity and reaction efficiency .

- Temperature control: Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethyl acetate/hexane mixtures) yields >95% purity .

Example protocol from analogous compounds:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2,5-Dichloropyrimidine, methylamine (1.2 eq), DMF, 70°C, 12h | Amination |

| 2 | Column chromatography (hexane:EtOAc 4:1) | Purification |

Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Confirm substitution patterns and methyl group integration. For example, the N-methyl signal appears as a singlet near δ 3.0–3.5 ppm in DMSO-d6 .

- Mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected at ~206.02 Da) .

- X-ray crystallography: Resolve ambiguous structural features (e.g., regiochemistry of chloro groups) using SHELX software for refinement .

Key spectral benchmarks (from analogs):

- 1H NMR (DMSO-d6): δ 8.32 (s, 1H, pyrimidine-H), 3.25 (s, 3H, N-CH3) .

- HRMS: Deviation <2 ppm ensures accuracy .

Q. Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) model:

- Electrophilic reactivity: Chlorine atoms at C2/C5 act as electron-withdrawing groups, increasing susceptibility to nucleophilic attack .

- HOMO-LUMO gaps: Predict stability and charge-transfer interactions. For dichloropyrimidines, gaps typically range 5–6 eV .

- Thermochemical accuracy: B3LYP with exact exchange corrections reduces atomization energy errors to <3 kcal/mol .

Computational workflow:

Optimize geometry using B3LYP/6-31G*.

Calculate electrostatic potential maps to identify reactive sites.

Validate with experimental IR/Raman spectra.

Q. Advanced: How to address contradictions in experimental data, such as unexpected byproducts during synthesis?

Answer:

Systematic troubleshooting steps:

- Repeatability checks: Confirm reproducibility under identical conditions .

- Alternative characterization: Use LC-MS to detect low-abundance intermediates/byproducts .

- Mechanistic modeling: Apply DFT to explore plausible side reactions (e.g., over-alkylation or dechlorination) .

- Crystallographic validation: Resolve structural ambiguities via single-crystal X-ray diffraction .

Case study: Discrepancies in NMR integration may arise from residual solvents or tautomerism; deuterated solvent swaps and variable-temperature NMR can clarify .

Q. Basic: What intermediates are critical in synthesizing pyrimidin-4-amine derivatives?

Answer:

Key intermediates include:

- 2,5-Dichloropyrimidine: Enables selective substitution at C4 .

- Protected amines: Use tert-butyloxycarbonyl (Boc) groups to prevent over-alkylation .

- Metal catalysts: Pd/Cu-mediated cross-coupling for introducing aryl/alkyl groups .

Example pathway:

Chlorination: Convert pyrimidinone to dichloride.

Amination: React with methylamine.

Functionalization: Introduce substituents via Suzuki-Miyaura coupling .

Q. Advanced: What challenges arise in optimizing N-alkylation reactions for pyrimidin-4-amine derivatives?

Answer:

Challenges and solutions:

- Steric hindrance: Bulky substituents reduce yields; use microwave-assisted synthesis to enhance kinetics .

- Solvent effects: Switch from DMF to acetonitrile to minimize side reactions .

- Catalyst selection: Pd(OAc)2/Xantphos improves coupling efficiency for aryl groups .

Optimization table (from analogs):

| Condition | Yield (Unoptimized) | Yield (Optimized) |

|---|---|---|

| DMF, 80°C | 45% | – |

| MeCN, 100°C, MW | – | 78% |

Q. Advanced: How to determine the crystal structure of this compound using X-ray diffraction?

Answer:

- Crystal growth: Slow evaporation from ethanol/water mixtures yields suitable crystals .

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to minimize disorder .

- Refinement: SHELXL refines positional/thermal parameters; R-factor targets <0.05 .

Key metrics from analogs:

属性

IUPAC Name |

2,5-dichloro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKLMNGSJGGHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597083 | |

| Record name | 2,5-Dichloro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940927-35-5 | |

| Record name | 2,5-Dichloro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-N-methylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。